Ethyl isoxazole-5-carboxylate
Overview
Description
Ethyl isoxazole-5-carboxylate is a chemical compound with the molecular formula C₆H₇NO₃. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
Mechanism of Action
Target of Action
Ethyl isoxazole-5-carboxylate is a derivative of the isoxazole class of compounds . They are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are known to interact with their targets, leading to various biochemical changes
Biochemical Pathways
Isoxazole derivatives are synthesized through various biochemical pathways. One such pathway involves the reaction of aldehydes with primary nitro compounds . The synthesis of isoxazole derivatives has been achieved through eco-friendly synthetic strategies . These strategies employ catalysts for (3 + 2) cycloaddition reaction
Result of Action
Certain isoxazole derivatives have shown significant antiproliferative activity against various cancer cell lines
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of isoxazole derivatives has been achieved through eco-friendly synthetic strategies . These strategies aim to reduce the environmental impact of the synthesis process . .
Biochemical Analysis
Biochemical Properties
It is known that isoxazole derivatives can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that isoxazole derivatives may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that isoxazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isoxazole derivatives can undergo various transformations under certain conditions .
Dosage Effects in Animal Models
It is known that isoxazole derivatives can exhibit various effects at different dosages .
Metabolic Pathways
It is known that isoxazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that isoxazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that isoxazole derivatives can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl isoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and water, under open-air conditions. This reaction yields 3,5-disubstituted isoxazole with excellent yield .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen and oxygen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and carboxylic acids are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxazole derivatives.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Ethyl isoxazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Ethyl isoxazole-5-carboxylate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Isoxazole-4-carboxylate: Differing in the position of the carboxylate group on the isoxazole ring.
Isoxazole-3-carboxylate: Another positional isomer with the carboxylate group at the 3-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl ester group can also affect its solubility and interaction with biological targets .
Properties
IUPAC Name |
ethyl 1,2-oxazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-9-6(8)5-3-4-7-10-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWMDIFULFYASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=NO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443627 | |
Record name | Ethyl 1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173850-41-4 | |
Record name | Ethyl 1,2-oxazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.